![molecular formula C11H28N2O3Si B12554361 1,2-Ethanediamine, N,N,N'-trimethyl-N'-[3-(trimethoxysilyl)propyl]- CAS No. 151928-77-7](/img/structure/B12554361.png)
1,2-Ethanediamine, N,N,N'-trimethyl-N'-[3-(trimethoxysilyl)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N,N,N’-trimethyl-N’-[3-(trimethoxysilyl)propyl]- is a versatile organosilane compound. It is characterized by the presence of both amine and silane functional groups, making it useful in various chemical applications. The compound is often used as a coupling agent, enhancing the adhesion between organic and inorganic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N,N’-trimethyl-N’-[3-(trimethoxysilyl)propyl]- typically involves the reaction of 1,2-ethanediamine with trimethylchlorosilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
1,2-Ethanediamine+Trimethylchlorosilane→1,2-Ethanediamine, N,N,N’-trimethyl-N’-[3-(trimethoxysilyl)propyl]-+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N,N,N’-trimethyl-N’-[3-(trimethoxysilyl)propyl]- undergoes various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding oxides or nitroso compounds.
Substitution: The silane group can participate in nucleophilic substitution reactions, forming siloxane bonds with other silane compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reactions typically occur in the presence of a catalyst such as a Lewis acid.
Major Products
Oxidation: Produces oxides or nitroso derivatives.
Substitution: Forms siloxane-linked compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N,N,N’-trimethyl-N’-[3-(trimethoxysilyl)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of adhesives, sealants, and coatings to improve adhesion properties.
Wirkmechanismus
The compound exerts its effects primarily through the formation of covalent bonds between the silane group and various substrates. The amine groups can interact with other functional groups, facilitating the formation of stable, cross-linked networks. This dual functionality allows the compound to act as a bridge between organic and inorganic materials, enhancing their compatibility and performance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- N-[3-(Trimethoxysilyl)propyl]aniline
Uniqueness
1,2-Ethanediamine, N,N,N’-trimethyl-N’-[3-(trimethoxysilyl)propyl]- is unique due to its combination of amine and silane functionalities. This dual functionality provides it with the ability to participate in a wide range of chemical reactions, making it more versatile compared to similar compounds that may only possess one type of functional group.
Eigenschaften
CAS-Nummer |
151928-77-7 |
|---|---|
Molekularformel |
C11H28N2O3Si |
Molekulargewicht |
264.44 g/mol |
IUPAC-Name |
N,N,N'-trimethyl-N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H28N2O3Si/c1-12(2)9-10-13(3)8-7-11-17(14-4,15-5)16-6/h7-11H2,1-6H3 |
InChI-Schlüssel |
KEPBVXIEVJOBKK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(C)CCC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)
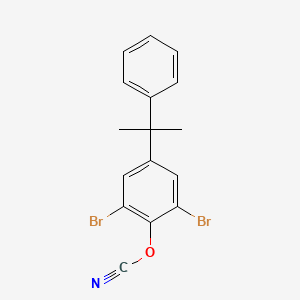
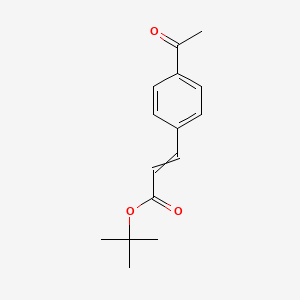
![N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide](/img/structure/B12554293.png)
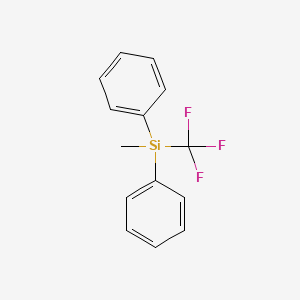


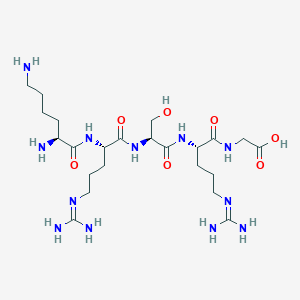
![1-[(1,5-Dimethylbicyclo[3.2.1]octan-8-yl)oxy]pentan-2-ol](/img/structure/B12554321.png)



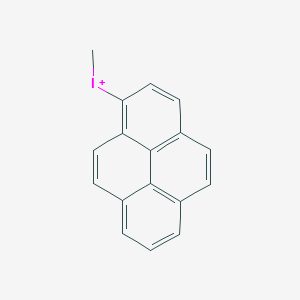
![1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12554336.png)
